molecular formula C7H8ClNO B169318 (4-Amino-3-chlorophenyl)methanol CAS No. 113372-69-3

(4-Amino-3-chlorophenyl)methanol

Cat. No. B169318
M. Wt: 157.6 g/mol
InChI Key: NRPUTLUQRQJJKJ-UHFFFAOYSA-N
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Description

(4-Amino-3-chlorophenyl)methanol, also known as 4-amino-m-cresol, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Scientific Research Applications

Synthesis of Antimicrobial Agents

(4-Amino-3-chlorophenyl)methanol has been utilized in the synthesis of antimicrobial agents. For instance, its derivatives, such as formazans and thiazole compounds, have shown moderate to significant antimicrobial activities against various bacterial and fungal strains. These compounds have been synthesized through various chemical reactions and tested for their effectiveness in vitro against pathogens like Escherichia coli, Salmonella typhi, Staphylococcus aureus, and Candida albicans (Sah, Bidawat, Seth, & Gharu, 2014; Kubba & Rahim, 2018; Hafez, El-Gazzar, & Al-Hussain, 2016).

Biocatalytic Synthesis

Biocatalytic methods have been explored for synthesizing (4-Amino-3-chlorophenyl)methanol derivatives. These methods, involving whole-cell catalysis with microorganisms like Escherichia coli and Kluyveromyces sp., offer greener and more efficient synthetic pathways. Such approaches have been used to produce chiral intermediates of drugs like Betahistine, demonstrating the potential of biocatalysis in pharmaceutical synthesis (Chen, Guo, Bi, Qu, Sun, Wang, & Luo, 2021; Ni, Zhou, & Sun, 2012).

Palladium-Catalyzed Synthesis

Palladium-catalyzed methods have been applied to synthesize multi-substituted arenes, including (4-Amino-3-chlorophenyl)methanol derivatives. These methods offer advantages such as higher yields, better selectivity, and practicality over traditional synthesis approaches, highlighting their significance in the production of complex organic molecules (Sun, Sun, & Rao, 2014).

properties

IUPAC Name

(4-amino-3-chlorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO/c8-6-3-5(4-10)1-2-7(6)9/h1-3,10H,4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRPUTLUQRQJJKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CO)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10551114
Record name (4-Amino-3-chlorophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10551114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Amino-3-chlorophenyl)methanol

CAS RN

113372-69-3
Record name (4-Amino-3-chlorophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10551114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Obtained as a light brown solid (76%) starting from commercially available methyl 4-amino-3-chlorobenzoate (4 g; 0.021 mol) and lithium aluminium hydride (1.09 g; 0.028 mol) in 144 ml tetrahydrofuran following the experimental procedure as described for intermediate 38.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
1.09 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
144 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Amino-3-chlorophenyl)methanol
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(4-Amino-3-chlorophenyl)methanol
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(4-Amino-3-chlorophenyl)methanol
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Reactant of Route 6
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Citations

For This Compound
1
Citations
FMH De Groot, ACW de Bart, JH Verheijen… - Journal of medicinal …, 1999 - ACS Publications
New prodrugs of daunorubicin and doxorubicin designed for selective activation by the serine protease plasmin are described. The low toxic prodrugs 3, 4, and 5 are converted to the …
Number of citations: 111 pubs.acs.org

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